Urea Hydrochloride: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Applications
Urea Hydrochloride: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of urea hydrochloride, a compound formed from the reaction of urea and hydrochloric acid.[1][2] This document details its chemical structure, physicochemical properties, synthesis protocols, and its applications, particularly within the realms of chemical synthesis and pharmaceutical research.
Chemical Structure and Properties
Urea hydrochloride is a salt formed from the acid-base reaction between the weak base urea and the strong acid, hydrochloric acid.[3][4] The chemical formula is CH₅ClN₂O.[5] Spectroscopic studies have shown that the proton from hydrochloric acid protonates the carbonyl oxygen of the urea molecule, not the nitrogen atoms.[3] This results in a crystalline structure where the hydrochloride anion is bonded to the urea cation.[1]
Identifiers and Molecular Formula
-
Chemical Name: Urea hydrochloride[6]
-
Synonyms: Carbamide chloride, Urea HCl, Urea monohydrochloride[2][8]
Physicochemical Properties
Urea hydrochloride typically presents as a white to slightly yellow crystalline powder.[1][2] It is odorless and readily soluble in water, as well as other solvents like ethanol and methanol.[1][10] The compound is generally stable under standard conditions but is hygroscopic, meaning it can absorb moisture from the air.[1][2]
Table 1: Physicochemical Properties of Urea Hydrochloride
| Property | Value | Source |
| Molecular Weight | 96.516 g/mol | [5] |
| Appearance | White to slightly yellow crystalline solid | [1][2][6] |
| Melting Point | 132-135 °C | [7] |
| Density | 1.335 g/mL at 25 °C | [7] |
| Solubility in Water | Highly soluble; 8 M at 20 °C | [1][2][10] |
| IUPAC Name | urea;hydrochloride | [6] |
| InChI Key | VYWQTJWGWLKBQA-UHFFFAOYSA-N | [2][5][6] |
| SMILES | C(=O)(N)N.Cl | [2][6] |
Synthesis and Experimental Protocols
The synthesis of urea hydrochloride is a straightforward acid-base neutralization reaction.[3] It is typically prepared by reacting urea with hydrochloric acid in an aqueous solution.[3] The stoichiometry can be adjusted to produce different salts, such as the common 1:1 and 1:2 ratios of urea to hydrochloric acid.[4][11]
Experimental Protocol: Synthesis of 1:1 Urea Hydrochloride
This protocol is adapted from methodologies described in the literature for the preparation of a 1:1 molar ratio salt.[4]
Objective: To synthesize urea hydrochloride (1:1 salt) from urea and muriatic acid.
Materials:
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Prilled urea (35 parts by weight)
-
Muriatic acid (hydrochloric acid, 20 degree Baumé, ~31.5%) (65 parts by weight)
-
Glass reaction vessel
-
Stirring apparatus
Procedure:
-
Add the prilled urea (35 parts) to the muriatic acid (65 parts) in the reaction vessel at room temperature.
-
Stir the mixture. A slight exothermic reaction will occur.
-
Continue stirring until the urea is completely dissolved and the reaction is complete.
-
The resulting product is an aqueous solution of urea hydrochloride. For a solid product, the solution can be cooled and the water evaporated to yield a white crystalline solid.[3]
Experimental Protocol: Determination of the Degree of Hydrolysis
Urea hydrochloride, being a salt of a weak base and a strong acid, undergoes hydrolysis in aqueous solutions.[3] The degree of hydrolysis can be determined by comparing the rate of an acid-catalyzed reaction (such as the hydrolysis of methyl acetate) in the presence of urea hydrochloride versus an equimolar solution of hydrochloric acid.
Objective: To determine the degree of hydrolysis of urea hydrochloride.
Materials:
-
0.5 N Urea hydrochloride solution (prepared by adding 1.5g Urea to 50mL of 0.5N HCl)[12]
-
0.5 N HCl solution[12]
-
Methyl acetate
-
0.1 N NaOH solution[12]
-
Phenolphthalein indicator[12]
-
Ice-cold water[12]
-
Burette, pipette, titration flasks, stopwatch[12]
Procedure:
-
Reaction with Urea Hydrochloride:
-
Mix 2 mL of methyl acetate with 50 mL of 0.5 N urea hydrochloride solution and start a stopwatch.[12]
-
Immediately pipette 2 mL of the mixture into a flask containing ~20 mL of ice-cold water and a few drops of phenolphthalein. The cold water effectively stops the reaction.[12]
-
Titrate this sample with 0.1 N NaOH to determine the initial acid concentration (V₀).[12]
-
Withdraw and titrate 2 mL aliquots of the reaction mixture at regular time intervals (e.g., every 10 minutes for 60 minutes) to get Vt values.[12]
-
Determine V∞ by heating the remaining reaction mixture to complete the hydrolysis, cooling, and then titrating a 2 mL sample.[12]
-
Calculate the rate constant (k₁) using the first-order rate equation: k₁ = (2.303/t) * log((V∞ - V₀)/(V∞ - Vt)).
-
-
Reaction with Hydrochloric Acid:
-
Repeat the entire experiment using 50 mL of 0.5 N HCl solution instead of the urea hydrochloride solution to determine the rate constant (k₂).[12]
-
-
Calculate Degree of Hydrolysis (α):
-
The degree of hydrolysis is the ratio of the two rate constants: α = k₁ / k₂.[12]
-
Applications in Research and Drug Development
Urea hydrochloride serves as a versatile compound in various industrial and research settings.
-
Chemical Synthesis: It is a precursor in the synthesis of various organic compounds, including pharmaceutical ingredients, plastics, and resins.[1][7][10]
-
Biochemical Research: In biochemical and pharmaceutical contexts, it is used as a reagent for protein denaturation, similar to urea and guanidine hydrochloride.[2][13] This property is crucial for studies involving protein folding and stability.
-
Drug Design and the Urea Moiety: The urea functional group is a key structural motif in many clinically approved drugs.[14] Its unique ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets like enzymes and receptors.[14][15] While urea hydrochloride itself is not a therapeutic agent, its role as a simple, stable salt of urea makes it a valuable starting material or reagent in the synthesis of more complex urea derivatives for drug discovery.[14]
Visualizations: Workflows and Chemical Principles
Diagram 1: Synthesis of Urea Hydrochloride
References
- 1. Urea Hydrochloride | Urea Hydrochloride Supplier | Polyventive [polyventive.com]
- 2. CAS 506-89-8: Urea hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Urea hydrochloride | 506-89-8 | Benchchem [benchchem.com]
- 4. US5672279A - Method for using urea hydrochloride - Google Patents [patents.google.com]
- 5. Urea hydrochloride [webbook.nist.gov]
- 6. Urea hydrochloride | CH4N2O.ClH | CID 101721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. UREA HYDROCHLORIDE | 506-89-8 [chemicalbook.com]
- 8. productingredients.com [productingredients.com]
- 9. biomall.in [biomall.in]
- 10. Page loading... [guidechem.com]
- 11. Sciencemadness Discussion Board - Is urea hydrochloride adduct real? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. satyensaha.com [satyensaha.com]
- 13. Urea Denaturation, Zinc Binding, and DNA Binding Assays of Mutant p53 DNA-binding Domains and Full-length Proteins [en.bio-protocol.org]
- 14. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
